4-(5-Bromo-2-furyl)benzoic acid
Overview
Description
4-(5-Bromo-2-furyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-bromo-2-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-furyl)benzoic acid typically involves the bromination of 2-furylbenzoic acid. One common method includes the following steps:
Bromination: The introduction of a bromine atom into the furan ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated furan is then coupled with benzoic acid through a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-furyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: 4-(2-Furyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2-furyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-furyl)benzoic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Chemical Reactivity: The bromine atom and carboxylic acid group provide reactive sites for further chemical transformations, enabling the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-furyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
4-(5-Bromo-2-furyl)aniline: Contains an aniline group instead of a carboxylic acid.
4-(5-Bromo-2-furyl)benzaldehyde: Features an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(5-Bromo-2-furyl)benzoic acid is unique due to its combination of a brominated furan ring and a benzoic acid moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNQIKSJLHICDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679680 | |
Record name | 4-(5-Bromofuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53782-66-4 | |
Record name | 4-(5-Bromofuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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